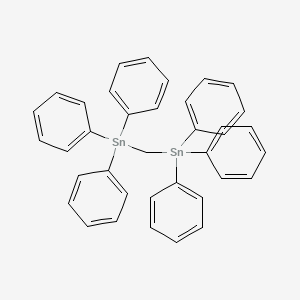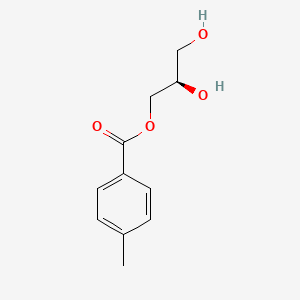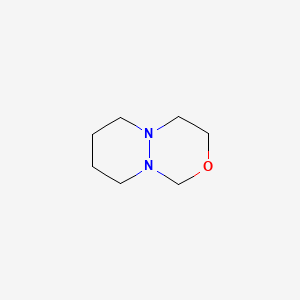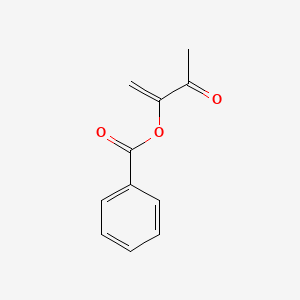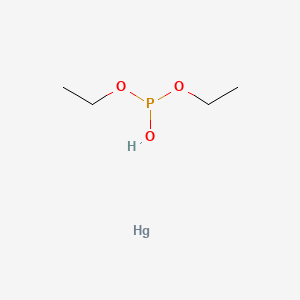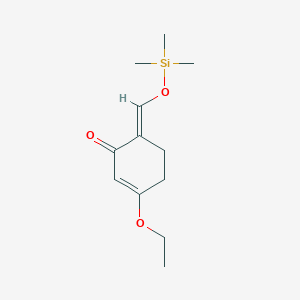![molecular formula C9H12O4 B14454140 2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid CAS No. 76374-10-2](/img/structure/B14454140.png)
2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid is a chemical compound known for its unique structural properties It is characterized by a cyclopentene ring with two acetic acid groups attached at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid typically involves the cyclization of suitable precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: The acetic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions include cyclopentanone, cyclopentane derivatives, and various substituted esters or amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[(1R,2S)-1,2-Dimethylcyclohex-4-ene-1,2-diyl]diacetic acid
- 2,2’-[(1R,3S)-2,2-Dimethyl-1,3-cyclohexanediyl]diacetic acid
Uniqueness
2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid is unique due to its specific cyclopentene ring structure and the positioning of the acetic acid groups. This configuration imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
76374-10-2 |
|---|---|
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
2-[(1S,4R)-4-(carboxymethyl)cyclopent-2-en-1-yl]acetic acid |
InChI |
InChI=1S/C9H12O4/c10-8(11)4-6-1-2-7(3-6)5-9(12)13/h1-2,6-7H,3-5H2,(H,10,11)(H,12,13)/t6-,7+ |
InChI-Schlüssel |
IUKIBBYUNMQGCJ-KNVOCYPGSA-N |
Isomerische SMILES |
C1[C@H](C=C[C@H]1CC(=O)O)CC(=O)O |
Kanonische SMILES |
C1C(C=CC1CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


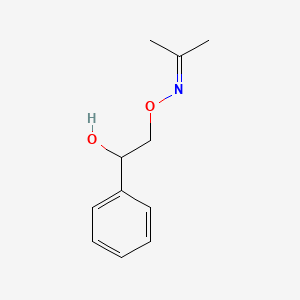
![2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B14454069.png)
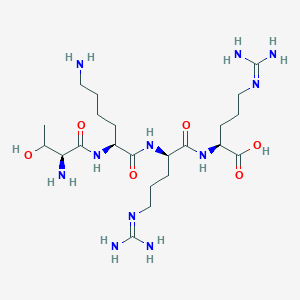
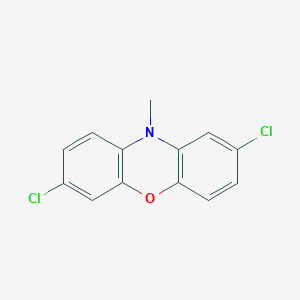
![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
